UMB-32
Overview
Description
UMB-32 is a potent and selective inhibitor of the bromodomain-containing protein BRD4. It demonstrates an affinity for BRD4 with a dissociation constant (Kd) of 550 nM and an inhibitory concentration 50 (IC50) of 637 nM . This compound also exhibits effectiveness against TAF1, a bromodomain-containing transcription factor .
Mechanism of Action
Target of Action
UMB-32 is a potent, selective inhibitor of the BET bromodomain BRD4 . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, functions as transcriptional coactivator proteins . This compound also shows potency against TAF1 , a bromodomain-containing transcription factor .
Mode of Action
This compound binds to BRD4 with a Kd value of 550 nM and exhibits cellular potency in BRD4-dependent lines . It also potently binds to the TAF1 and TAF1L with the Kd values of 560nM and 1.3 μM, respectively .
Biochemical Pathways
The inhibition of brd4 and taf1 suggests that it may influence gene regulation and cell cycle progression .
Pharmacokinetics
It is known that the compound is a crystalline solid . It is soluble in ethanol, DMSO, and dimethyl formamide , which suggests that it could be administered in a variety of ways and could have good bioavailability.
Result of Action
The inhibition of BRD4 and TAF1 by this compound could potentially affect a wide range of cellular processes, given the role of these proteins in gene regulation and cell cycle progression . .
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
UMB-32 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, this compound binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 550 nM . This interaction inhibits the function of BRD4, a protein that regulates transcription by binding to acetylated histones. Additionally, this compound shows potency against TAF1, another bromodomain-containing transcription factor . These interactions highlight the compound’s potential as a transcription inhibitor, making it a promising candidate for therapeutic applications in cancer and other diseases.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, this compound disrupts the normal function of this protein in regulating gene expression. This disruption can lead to changes in cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism . In BRD4-dependent cell lines, this compound has demonstrated cellular potency with an effective concentration (EC50) of 724 nM . These effects underscore the compound’s potential to modulate cellular functions and its relevance in therapeutic research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. This compound binds to the acetyl-lysine recognition pocket of BRD4, thereby inhibiting its ability to interact with acetylated histones . This inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to a decrease in gene expression. Additionally, this compound’s interaction with TAF1 further contributes to its inhibitory effects on transcription . These molecular interactions highlight the compound’s mechanism of action as a bromodomain inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, making it a stable compound for in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of BRD4 and TAF1, leading to prolonged effects on gene expression and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of bromodomain-containing proteins . These findings emphasize the need for careful dosage considerations in preclinical studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . These interactions can affect the bioavailability and efficacy of this compound in biological systems. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects associated with its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound is transported across cellular membranes and distributed to various intracellular compartments . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions influence the compound’s bioavailability and its ability to exert its inhibitory effects on bromodomain-containing proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on bromodomain-containing proteins . Targeting signals and post-translational modifications play a role in directing this compound to these specific locations . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of UMB-32 involves multicomponent reactions to develop novel bromodomain inhibitors . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
UMB-32 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UMB-32 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the function of bromodomains in various biochemical pathways.
Biology: It is employed in research to understand the role of bromodomains in gene regulation and cellular processes.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting bromodomains.
Comparison with Similar Compounds
UMB-32 is unique in its high selectivity and potency as a BRD4 inhibitor. Similar compounds include:
JQ1: Another potent BRD4 inhibitor with a similar mechanism of action.
I-BET762: A selective inhibitor of BET bromodomains, including BRD4.
OTX015: A clinical-stage BRD4 inhibitor with potential therapeutic applications in cancer.
These compounds share similar targets and mechanisms but differ in their chemical structures and specific binding affinities .
Properties
IUPAC Name |
N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVTKHEWGXKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine (UMB-32) a potentially valuable compound for HIV research?
A: this compound shows promise as a potential latency-reversing agent (LRA) for HIV. It achieves this by inhibiting BET bromodomains, specifically BRD4. [, ] This inhibition disrupts the interaction between BRD4 and acetylated histones, which in turn promotes the association of positive transcription elongation factor b (P-TEFb) with the HIV transactivator of transcription (Tat). [] This ultimately leads to the reactivation of latent HIV-1 proviruses, a crucial step towards the potential eradication of HIV reservoirs. []
Q2: How does the structure of this compound compare to other BET inhibitors, and how does this impact its activity?
A: this compound was specifically designed to be structurally distinct from early methyl-triazolo BET inhibitors. [] This was achieved using fluorous-tagged multicomponent reactions, leading to the incorporation of a 3,5-dimethylisoxazole moiety. [] This unique structure allowed this compound to demonstrate micromolar biochemical IC50 for BET bromodomains. [] Notably, this compound displays binding affinity not only to BRD4, but also to TAF1, another bromodomain-containing transcription factor, which has been less explored in drug discovery efforts. [] This suggests this compound may offer a unique activity profile compared to existing BET inhibitors.
Q3: What experimental evidence supports the binding of this compound to BRD4?
A: Researchers have successfully determined the crystal structure of this compound in complex with the first bromodomain of human BRD4 at a resolution of 1.56 Å. [] This provides direct evidence of this compound's binding mode within the BRD4 binding pocket and offers invaluable insights for further structure-based drug design efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.